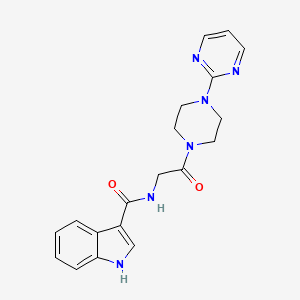
N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide, also known as compound 1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit various enzymes and signaling pathways, which makes it a promising candidate for the treatment of a wide range of diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research into novel derivatives of the compound has highlighted their potential as potent antimicrobial agents. For instance, Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives that showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting their use in addressing antibiotic resistance issues (Krishnamurthy et al., 2011).
Anticancer Research
Another application area is in anticancer research. Mallesha et al. (2012) synthesized new derivatives that were evaluated for their antiproliferative effect against human cancer cell lines, with some showing promising activity. This suggests the compound's derivatives could be further researched for potential anticancer therapies (Mallesha et al., 2012).
Synthesis of Polyamides
The compound's derivatives have also found application in the synthesis of polyamides with potential for various industrial and medical applications. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, showcasing the versatility of these derivatives in creating polymers with potential biocompatibility and functionality (Hattori & Kinoshita, 1979).
Development of Antipsychotic Agents
In the field of neuropsychiatric disorders, heterocyclic carboxamides derived from the compound were evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized and tested various analogues, indicating the therapeutic potential of these derivatives in treating psychiatric conditions with minimal side effects (Norman et al., 1996).
Hypoglycemic Agents
The compound's derivatives have also been investigated for their potential as hypoglycemic agents. Song et al. (2011) found that certain N-(pyrimidin-4-yl)thiazol-2-amine derivatives activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice. This opens up avenues for the development of new diabetes treatments (Song et al., 2011).
Propiedades
IUPAC Name |
N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-17(24-8-10-25(11-9-24)19-20-6-3-7-21-19)13-23-18(27)15-12-22-16-5-2-1-4-14(15)16/h1-7,12,22H,8-11,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXRSHPNZLCEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)
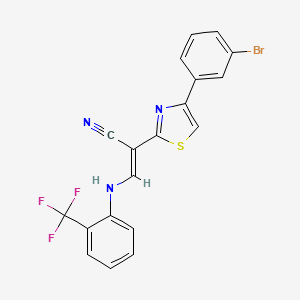


![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)
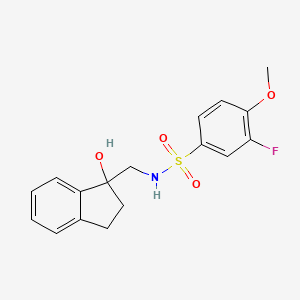
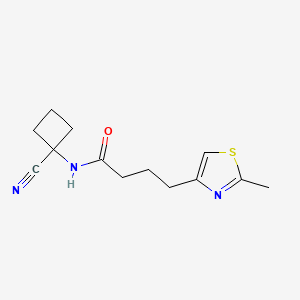
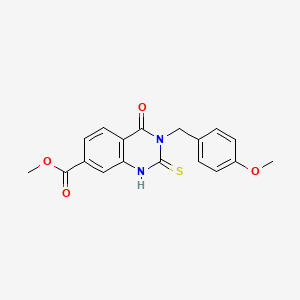

![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)